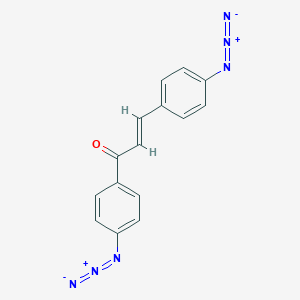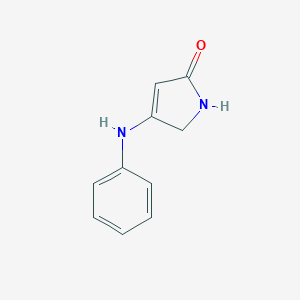
1,3-Bis(4-azidophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-azidophenyl)-2-propen-1-one, also known as DABCO azide, is a versatile and widely used compound in chemical research. It is a crystalline white powder that has a molecular weight of 458.46 g/mol. The compound contains two azide groups (-N3) and a propenone group (-C(O)CH=CH-), making it an excellent precursor for the synthesis of various organic compounds.
作用机制
The mechanism of action of 1,3-Bis(4-azidophenyl)-2-propen-1-one is based on the azide-alkyne cycloaddition reaction, also known as the Huisgen reaction. The azide groups in 1,3-Bis(4-azidophenyl)-2-propen-1-one azide react with alkynes or alkenes to form 1,2,3-triazoles, which are stable and biocompatible compounds. This reaction is widely used in click chemistry, a powerful tool for the synthesis of complex molecules.
Biochemical and Physiological Effects:
1,3-Bis(4-azidophenyl)-2-propen-1-one is not used in drug development, and therefore there is limited information on its biochemical and physiological effects. However, studies have shown that the compound is non-toxic and does not cause significant adverse effects in laboratory animals.
实验室实验的优点和局限性
The main advantage of 1,3-Bis(4-azidophenyl)-2-propen-1-one is its versatility and ease of use in chemical synthesis. It is a highly reactive compound that can be easily modified to suit various research needs. However, the compound is sensitive to light and must be stored in the dark to avoid decomposition. Additionally, the azide groups in 1,3-Bis(4-azidophenyl)-2-propen-1-one azide are highly explosive and require careful handling during synthesis and storage.
未来方向
There are numerous future directions for the use of 1,3-Bis(4-azidophenyl)-2-propen-1-one in scientific research. One potential application is in the development of functional materials for drug delivery and biomedical imaging. The compound can also be used in the synthesis of new polymers and dendrimers with unique properties. Additionally, the use of 1,3-Bis(4-azidophenyl)-2-propen-1-one azide in click chemistry is expected to grow, leading to the development of new click reactions and the synthesis of complex molecules.
Conclusion:
1,3-Bis(4-azidophenyl)-2-propen-1-one is a versatile and widely used compound in chemical research. Its unique structure and reactivity make it an excellent precursor for the synthesis of various organic compounds. The compound has numerous applications in scientific research, including drug development, biomedical imaging, and materials science. With continued research and development, the use of 1,3-Bis(4-azidophenyl)-2-propen-1-one is expected to expand, leading to new discoveries and breakthroughs in chemistry and related fields.
合成方法
The synthesis of 1,3-Bis(4-azidophenyl)-2-propen-1-one is a multi-step process that involves the reaction of 4-bromobenzyl alcohol with sodium azide to form 4-azidobenzyl alcohol. This intermediate is then reacted with 2-hydroxyacetophenone in the presence of a base catalyst to form the final product, 1,3-Bis(4-azidophenyl)-2-propen-1-one. The synthesis of 1,3-Bis(4-azidophenyl)-2-propen-1-one azide is a well-established method and can be easily scaled up for industrial applications.
科学研究应用
1,3-Bis(4-azidophenyl)-2-propen-1-one has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of various organic compounds, including polymers, dendrimers, and macrocycles. The compound is also used as a crosslinking agent in the preparation of functional materials for biomedical and environmental applications.
属性
产品名称 |
1,3-Bis(4-azidophenyl)-2-propen-1-one |
|---|---|
分子式 |
C15H10N6O |
分子量 |
290.28 g/mol |
IUPAC 名称 |
(E)-1,3-bis(4-azidophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10N6O/c16-20-18-13-6-1-11(2-7-13)3-10-15(22)12-4-8-14(9-5-12)19-21-17/h1-10H/b10-3+ |
InChI 键 |
FSAONUPVUVBQHL-XCVCLJGOSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)

![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)